An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate its practical application in a research and development setting.
Introduction
m-PEG5-phosphonic acid ethyl ester, systematically named diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, is a versatile chemical entity featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, and a diethyl phosphonate (B1237965) functional group.[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation or surface binding through the phosphonate group.[2][3]
The PEG moiety enhances the aqueous solubility, stability, and pharmacokinetic properties of molecules to which it is attached, a process known as PEGylation.[4][5] The phosphonate group can be hydrolyzed to a phosphonic acid, which has a strong affinity for metal oxides, making it an excellent anchor for surface modification of nanoparticles.[2][6][7] In the context of drug development, m-PEG5-phosphonic acid ethyl ester serves as a flexible linker in the construction of complex molecules such as PROTACs.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG5-phosphonic acid ethyl ester is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1807512-42-0 | [1] |
| Molecular Formula | C15H33O8P | [1] |
| Molecular Weight | 372.39 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | Inferred from similar compounds |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | Inferred from PEG and phosphonate properties |
| Purity | Typically >95% | [8] |
| Storage | Store at -20°C for long-term stability | [8] |
Synthesis and Characterization
Characterization:
The identity and purity of m-PEG5-phosphonic acid ethyl ester would be confirmed using a combination of analytical techniques. The expected characterization data is summarized in Table 2.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group (~3.3 ppm), the PEG backbone (3.5-3.7 ppm), the ethyl groups of the phosphonate (~1.3 ppm, triplet; ~4.1 ppm, quintet), and the methylene (B1212753) group adjacent to the phosphorus atom. |
| ¹³C NMR | Resonances for the methoxy carbon, the repeating PEG carbons, the ethyl carbons of the phosphonate, and the carbon atom bonded to the phosphorus. |
| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum.[9][10][11][12] |
| Mass Spectrometry (ESI-MS) | The detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight.[13][14][15] |
| HPLC | A single major peak indicating high purity. |
Applications in Drug Development: PROTACs
A primary application of m-PEG5-phosphonic acid ethyl ester is as a linker in the synthesis of PROTACs.[4][5][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[17][19][20] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[17][19]
The hydrophilic nature of the PEG5 chain in m-PEG5-phosphonic acid ethyl ester can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: A Representative PROTAC Synthesis
The following is a generalized, two-step protocol for the synthesis of a PROTAC, illustrating how a bifunctional PEG linker like a derivative of m-PEG5-phosphonic acid ethyl ester could be utilized. This protocol assumes the phosphonate ester is hydrolyzed to a phosphonic acid and then activated, or that the terminal methoxy group is replaced with a reactive functional group (e.g., a carboxylic acid or an amine).
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a reactive handle (e.g., an amine).
-
m-PEG5-linker with a complementary reactive group (e.g., an NHS ester-activated carboxylic acid).
-
Anhydrous dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
High-performance liquid chromatography (HPLC) for purification.
-
Mass spectrometer for characterization.
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) and the activated m-PEG5-linker (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the E3 ligase-linker conjugate.
-
Confirm the identity of the product by mass spectrometry.
-
Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate
-
Materials:
-
E3 ligase-linker conjugate from Step 1.
-
Target protein (POI) ligand with a complementary reactive handle.
-
Appropriate coupling reagents (e.g., HATU, COMU) and base (e.g., DIPEA) for amide bond formation, or a copper catalyst for click chemistry if using azide-alkyne functionalities.
-
Anhydrous DMF or other suitable solvent.
-
-
Procedure:
-
Dissolve the E3 ligase-linker conjugate (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.
-
Add the coupling reagents and base.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions and characterize the final product by ¹H NMR, ³¹P NMR (if the phosphonate is present), and high-resolution mass spectrometry.
-
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: Generalized workflow for PROTAC synthesis.
Other Applications
Beyond its use in PROTACs, m-PEG5-phosphonic acid ethyl ester and its derivatives are valuable in other areas:
-
Surface Modification of Nanoparticles: The phosphonate group can be hydrolyzed to phosphonic acid, which strongly binds to metal oxide surfaces. This allows for the PEGylation of nanoparticles, improving their stability in biological media and reducing non-specific protein adsorption.[6][7]
-
Bioconjugation: As a heterobifunctional linker, it can be used to connect various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[21][22][23][24]
-
Drug Delivery: The PEG chain can enhance the solubility and circulation time of conjugated drugs, leading to improved therapeutic outcomes.[23]
Conclusion
m-PEG5-phosphonic acid ethyl ester is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its unique combination of a hydrophilic PEG chain and a reactive phosphonate group makes it an ideal linker for a wide range of applications, most notably in the rapidly advancing field of PROTACs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with practical experimental considerations and visual aids to support its effective use in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the importance of well-defined linkers like m-PEG5-phosphonic acid ethyl ester will undoubtedly increase.
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